molecular formula C13H8N2O3S B12793097 2-(2-Benzo[d]thiazolyl)-4-nitrophenol CAS No. 6276-77-3

2-(2-Benzo[d]thiazolyl)-4-nitrophenol

Cat. No.: B12793097
CAS No.: 6276-77-3
M. Wt: 272.28 g/mol
InChI Key: NJTASTNGXOTNOF-UHFFFAOYSA-N
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Description

NIOSH/SJ7363000 is a compound referenced in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is used in various analytical methods for workplace exposure monitoring, particularly in the analysis of air, surfaces, and biological samples .

Preparation Methods

The preparation methods for NIOSH/SJ7363000 involve specific synthetic routes and reaction conditions. The compound can be synthesized through various chemical reactions, depending on the desired purity and application. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

NIOSH/SJ7363000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NIOSH/SJ7363000 has a wide range of scientific research applications. It is used in chemistry for analytical methods to detect and quantify various compounds in workplace environments. In biology and medicine, it is used to monitor exposure to hazardous substances and assess their impact on health. In industry, it is used to ensure compliance with safety regulations and to develop safer working conditions .

Mechanism of Action

The mechanism of action of NIOSH/SJ7363000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

NIOSH/SJ7363000 can be compared with other similar compounds used in analytical methods for workplace exposure monitoring. Similar compounds include various volatile organic compounds and other hazardous substances monitored by NIOSH. The uniqueness of NIOSH/SJ7363000 lies in its specific applications and the analytical methods developed for its detection and quantification .

Biological Activity

2-(2-Benzo[d]thiazolyl)-4-nitrophenol, also known by its chemical structure and CAS number (6276-77-3), is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety and a nitrophenol group, which contribute to its reactivity and biological properties. The molecular formula is C10_{10}H7_{7}N3_{3}O3_{3}S, with a molecular weight of approximately 239.25 g/mol.

PropertyValue
Molecular Formula C10_{10}H7_{7}N3_{3}O3_{3}S
Molecular Weight 239.25 g/mol
CAS Number 6276-77-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole ring followed by nitration to introduce the nitro group. Various synthetic routes have been documented, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor activity. A study focused on a related compound, AFN01 (which shares structural similarities), demonstrated its cytotoxic effects against human melanoma cell lines. AFN01 induced DNA fragmentation and apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects through the induction of single and double-strand DNA breaks .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro assays have shown that certain derivatives exhibit strong AChE inhibitory activity, with some compounds demonstrating IC50 values as low as 2.7 µM . This suggests that modifications to the benzothiazole structure can enhance enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Interaction : The nitro group can facilitate the formation of reactive intermediates that disrupt DNA integrity.
  • Enzyme Binding : The structural components allow for effective binding to AChE, inhibiting its activity through competitive or non-competitive mechanisms.

Case Studies

  • Cytotoxicity in Melanoma : A study demonstrated that AFN01 significantly inhibited cell proliferation in melanoma cells by inducing apoptosis through DNA damage .
  • AChE Inhibition : Another investigation revealed that compounds derived from benzothiazole exhibited promising AChE inhibition, indicating potential therapeutic applications in treating cognitive disorders .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-11-6-5-8(15(17)18)7-9(11)13-14-10-3-1-2-4-12(10)19-13/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTASTNGXOTNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978420
Record name 2-(1,3-Benzothiazol-2-yl)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6276-77-3
Record name NSC34954
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Benzothiazol-2-yl)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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